molecular formula C11H9FO3 B2610310 4-Ethoxy-6-fluorocoumarin CAS No. 527751-30-0

4-Ethoxy-6-fluorocoumarin

Cat. No.: B2610310
CAS No.: 527751-30-0
M. Wt: 208.188
InChI Key: ZBDYDCPYWZBECM-UHFFFAOYSA-N
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Description

Contextual Overview of the Coumarin (B35378) Scaffold in Organic and Medicinal Chemistry

Coumarins are a class of naturally occurring compounds characterized by a benzopyrone framework. researchgate.net This fundamental structure is widespread in nature, found in numerous plants, fungi, and bacteria. nih.gov In the realm of organic and medicinal chemistry, the coumarin scaffold is considered a "privileged structure," meaning it can bind to a variety of biological targets, making it a valuable template for drug discovery. nih.govfrontiersin.org

The versatility of the coumarin nucleus is evident in its diverse pharmacological activities, which include anticoagulant, antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov Several coumarin derivatives have been successfully developed into marketable drugs. frontiersin.org The ease of synthesis and the ability to modify the coumarin structure at various positions have further solidified its importance in the development of new therapeutic agents and other functional molecules. nih.govbohrium.com

Role and Impact of Fluorine Substitution in Coumarin Derivatives

The introduction of fluorine into organic molecules, including coumarins, can dramatically alter their physical, chemical, and biological properties. researchgate.net Fluorine is the most electronegative element, and its small size allows it to often mimic a hydrogen atom while introducing significant electronic changes. This substitution can enhance a molecule's metabolic stability, lipophilicity (its ability to dissolve in fats), and binding affinity to biological targets. mdpi.com

In the context of coumarins, fluorination has been shown to lead to compounds with enhanced biological activities, such as improved antimicrobial and enzyme-inhibiting properties, when compared to their non-fluorinated counterparts. researchgate.net For instance, the presence of a fluorine atom can increase the photostability of coumarin derivatives, a desirable trait for applications like fluorescent probes and laser dyes. conicet.gov.ar The strong electron-withdrawing nature of fluorine can also influence the electronic properties of the entire coumarin system, potentially leading to unique fluorescence characteristics. conicet.gov.arrsc.org

Rationale for Dedicated Academic Research on 4-Ethoxy-6-fluorocoumarin

The specific combination of a fluorine atom at the 6-position and an ethoxy group at the 4-position of the coumarin scaffold in this compound creates a molecule with a unique set of properties that warrants dedicated investigation. The interplay between the electron-withdrawing fluorine atom and the electron-donating potential of the ethoxy group can lead to novel electronic and photophysical characteristics.

Recent research has focused on synthesizing and characterizing pyrimidine-linked coumarin derivatives, including those based on a 6-fluoro-4-hydroxycoumarin (B592585) scaffold which is a precursor to this compound. nih.gov These studies aim to explore the potential of such hybrid molecules in areas like cancer research, highlighting the interest in this specific substitution pattern. nih.gov The synthesis of such compounds allows for the systematic evaluation of their biological activities and the establishment of structure-activity relationships.

Scope and Objective of the Research Area for this compound

The primary objective of research into this compound and related compounds is to synthesize and characterize these novel molecules to understand their fundamental properties. A key goal is to investigate their potential applications, particularly in medicinal chemistry and materials science. For instance, studies have explored the use of similar fluorinated coumarin derivatives as inducers of cellular processes in cancer cells. nih.gov

The research scope includes the development of efficient synthetic routes to produce these compounds, detailed characterization of their chemical structure and purity, and evaluation of their biological and photophysical properties. By understanding the structure-activity relationships, researchers aim to design and develop new coumarin-based compounds with enhanced efficacy and selectivity for specific targets. This focused research contributes to the broader field of medicinal chemistry by expanding the library of potential therapeutic agents and providing insights into the design of new functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-6-fluorochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO3/c1-2-14-10-6-11(13)15-9-4-3-7(12)5-8(9)10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDYDCPYWZBECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)OC2=C1C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodologies for 4 Ethoxy 6 Fluorocoumarin and Its Analogues

Historical and Contemporary Synthetic Approaches to Coumarin (B35378) Derivatives

The construction of the coumarin core can be achieved through several named reactions, each with distinct advantages and limitations. The most notable of these are the Pechmann condensation, Knoevenagel condensation, and the Perkin reaction. scienceinfo.comniscpr.res.in

The Pechmann condensation is one of the most widely applied methods for synthesizing coumarins, valued for its use of simple starting materials and generally good yields. niscpr.res.innih.gov The reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. The mechanism is believed to proceed through transesterification followed by an intramolecular electrophilic aromatic substitution (hydroxyalkylation) and subsequent dehydration. niscpr.res.in

Historically, strong protic acids like sulfuric acid or trifluoroacetic acid were used as catalysts. nih.gov However, contemporary approaches have focused on developing milder and more environmentally benign catalysts. These include Lewis acids (e.g., AlCl₃, ZrCl₄, TiCl₄) and various heterogeneous solid acid catalysts, which offer advantages such as easier product work-up, reduced corrosion, and catalyst reusability. niscpr.res.innih.gov Recent green chemistry protocols have employed methods like solvent-free synthesis under ball milling with methanesulfonic acid or using tris(pentafluorophenyl)borane (B72294) as a catalyst, which allows for low catalyst loading and short reaction times. rsc.orgiaea.org

For the synthesis of fluorinated coumarins, the Pechmann condensation remains a robust method. The presence of a fluorine substituent on the phenol can influence its reactivity, but the reaction generally proceeds efficiently. The synthesis of fluorinated analogues, such as 4-(2-fluorophenyl)-7-methoxycoumarin, has been successfully demonstrated using this approach. beilstein-journals.org The reaction mechanism for fluorinated phenols is analogous to their non-fluorinated counterparts, and monitoring the reaction progress can be effectively achieved using ¹⁹F NMR spectroscopy. acs.org

Catalyst SystemReactantsConditionsKey Advantages
Sulfuric Acid Phenol, β-ketoesterConventional heatingHigh yield, well-established
Trifluoroacetic Acid Phenol, β-ketoesterConventional heatingEffective condensing agent
Solid Acid Catalysts (e.g., Montmorillonite (B579905) K10, Sulfated Zirconia) Phenols, β-ketoestersSolvent-free or with solvent (e.g., toluene)Reusability, reduced waste, safer operation niscpr.res.innih.gov
Methanesulfonic Acid Phenol derivatives, β-ketoestersBall milling, ambient temperature, solvent-freeHigh yields, short reaction time, green protocol rsc.org
B(C₆F₅)₃ Phenols, β-ketoestersSolvent-free, mild conditionsLow catalyst loading, high yields, industrial applicability iaea.org

The Knoevenagel condensation provides another versatile route to coumarin derivatives. scienceinfo.com This reaction typically involves the condensation of an o-hydroxybenzaldehyde with an active methylene (B1212753) compound (e.g., malonic acid, diethyl malonate, or ethyl acetoacetate) in the presence of a weak base catalyst such as piperidine (B6355638) or pyridine. sapub.orgaip.org The reaction proceeds via the formation of a C=C bond, followed by an intramolecular cyclization (lactonization) to form the coumarin ring. youtube.com

Modern adaptations of the Knoevenagel condensation have focused on improving reaction efficiency and reducing environmental impact. A significant advancement is the use of microwave irradiation, which can dramatically reduce reaction times from hours to minutes. aip.orgrsc.orgaip.org Solvent-free conditions, often combined with microwave heating, further enhance the green credentials of this methodology. rsc.org These methods have been shown to produce coumarins in high yields with straightforward purification. aip.orgyoutube.com

ReactantsCatalystConditionsYield
2-Hydroxybenzaldehyde, Ethyl AcetoacetateDiethylamineMicrowave (60s)High
2-Hydroxybenzaldehyde, Diethyl MalonateAluminum ChlorideMicrowave (10 min)High
Salicylaldehyde (B1680747) derivatives, Ethyl Acetate derivativesPiperidineMicrowave, Solvent-freeNot specified
o-Vanillin, Diethyl MalonateLithium SulfateUltrasound, Solvent-free96-97% sapub.org

The Perkin reaction, first described by William Henry Perkin in 1868, represents the classical synthesis of coumarin itself. scienceinfo.comorganicreactions.org The reaction involves heating salicylaldehyde with acetic anhydride (B1165640) in the presence of an alkali metal acetate, typically sodium acetate. google.com The mechanism involves the formation of an intermediate o-hydroxycinnamic acid, which then undergoes cyclization to form the coumarin lactone ring. rsc.org

While historically significant, the Perkin reaction often requires high temperatures and can result in the formation of byproducts. google.com Variations of the reaction and related cyclization strategies have been developed to improve yields and broaden the scope of accessible derivatives. The reaction remains a fundamental method in organic chemistry for the synthesis of α,β-unsaturated carboxylic acids and their derivatives. organicreactions.org

Specific Synthetic Routes for 4-Ethoxy-6-fluorocoumarin

The synthesis of this compound can be efficiently achieved using the Pechmann condensation, which allows for the direct installation of the required substituents from readily available precursors.

The logical precursors for the synthesis of this compound via the Pechmann condensation are:

4-Fluorophenol (B42351) : This provides the benzene (B151609) ring portion of the coumarin with the fluorine atom at the desired position 6.

Ethyl 4-ethoxyacetoacetate : This β-ketoester serves as the three-carbon unit that forms the pyrone ring. The ethoxy group at the 4-position of the ester becomes the ethoxy group at the 4-position of the final coumarin product.

The key chemical transformation is the acid-catalyzed reaction between these two precursors. The process involves an initial transesterification between the phenolic hydroxyl group of 4-fluorophenol and the ester of ethyl 4-ethoxyacetoacetate. This is followed by an intramolecular Friedel-Crafts-type acylation (cyclization) onto the activated aromatic ring, ortho to the hydroxyl group. The final step is a dehydration reaction that forms the double bond of the pyrone ring, yielding the target molecule, this compound.

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of catalyst, solvent, and temperature.

Catalyst Selection : While traditional strong acids like H₂SO₄ can be effective, they can also lead to side reactions and purification challenges. The use of solid acid catalysts is a promising strategy for yield enhancement and simplification of the work-up procedure. Catalysts such as sulfated zirconia, montmorillonite clays, or acidic ion-exchange resins could be employed. niscpr.res.innih.gov These heterogeneous catalysts can be easily removed by filtration, often leading to cleaner crude products and higher isolated yields.

Solvent Conditions : Solvent-free (neat) conditions have been shown to be highly effective for Pechmann condensations, often leading to higher yields and shorter reaction times while aligning with the principles of green chemistry. rsc.orgiaea.org If a solvent is necessary, a high-boiling, non-polar solvent like toluene (B28343) can be used to facilitate water removal via a Dean-Stark apparatus, driving the equilibrium towards product formation.

Temperature Control : The reaction typically requires heating to proceed at a reasonable rate. The optimal temperature will depend on the specific catalyst and solvent system used. For solvent-free reactions, temperatures in the range of 80-120°C are common. Careful control of temperature is necessary to prevent decomposition of starting materials and products.

By systematically optimizing these parameters—for instance, screening various solid acid catalysts under solvent-free conditions at different temperatures—a high-yield, efficient, and environmentally conscious synthesis of this compound can be developed.

Purification Techniques and Isolation Protocols

The purification and isolation of this compound and its analogues from reaction mixtures are critical steps to ensure high purity for subsequent characterization and application. The choice of technique depends on the physical properties of the compound (e.g., polarity, solubility, crystallinity) and the nature of the impurities. Commonly employed methods for coumarin derivatives include recrystallization and various forms of chromatography.

Recrystallization is a primary technique for purifying solid coumarin products. The selection of an appropriate solvent system, in which the coumarin is soluble at high temperatures but sparingly soluble at room or lower temperatures, is crucial. For similar compounds like 4-ethoxycoumarin, a mixture of methanol (B129727) and chloroform (B151607) has been successfully used to obtain high-quality crystals through vapor diffusion. The crude product is dissolved in a minimal amount of a suitable hot solvent, and upon cooling, the purified compound crystallizes, leaving impurities in the mother liquor.

Chromatography is a versatile and widely used method for the separation and purification of coumarins.

Column Chromatography: This is a standard procedure where the crude mixture is passed through a stationary phase, typically silica (B1680970) gel or alumina, packed in a column. jsynthchem.com A solvent system (eluent) of appropriate polarity is used to move the components through the column at different rates. The separation is based on the differential adsorption of the compounds onto the stationary phase. Fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to isolate the pure product.

Flash Chromatography: An advancement of traditional column chromatography, this technique uses pressure to force the solvent through the column more quickly, leading to faster and more efficient separations. It is a common method for the routine purification of synthetic coumarin derivatives.

High-Performance Liquid Chromatography (HPLC): For analytical quantification or high-purity small-scale preparations, HPLC is the technique of choice. chemmethod.com It utilizes high pressure to pass the solvent through a column with smaller particle sizes, providing superior resolution and separation efficiency compared to other chromatographic methods.

The isolation process typically involves removing the solvent from the purified fractions under reduced pressure (e.g., using a rotary evaporator) to yield the final, purified this compound as a solid.

Table 1: Common Purification Techniques for Coumarin Derivatives

TechniquePrincipleTypical Stationary Phase/SolventApplication
RecrystallizationDifferential solubility at varying temperatures.Solvent pairs (e.g., Methanol/Chloroform)Final purification of solid products.
Column ChromatographyDifferential adsorption on a solid support.Silica Gel, Alumina / Hexane-Ethyl Acetate gradientsRoutine purification of reaction mixtures.
Flash ChromatographyPressurized column chromatography for faster separation.Silica Gel / Various organic solventsRapid, efficient purification.
HPLCHigh-resolution separation under high pressure.C18 columns / Acetonitrile-Water gradientsHigh-purity isolation and analytical quantification.

Development of Green Chemistry Methodologies for this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic routes to coumarins. These methodologies aim to reduce waste, eliminate hazardous solvents, and lower energy consumption. The Pechmann condensation, a cornerstone of coumarin synthesis, has been a particular focus for green innovation.

Solvent-Free Reactions

Performing reactions without a solvent minimizes the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful. Solvent-free, or "neat," conditions for the Pechmann condensation have been shown to be highly effective. nih.govresearchgate.net These reactions are typically conducted by heating a mixture of the phenol (e.g., 4-fluorophenol) and a β-ketoester (e.g., ethyl 4-ethoxyacetoacetate) in the presence of a catalyst. researchgate.net The absence of a solvent can lead to higher reaction concentrations, potentially increasing reaction rates and simplifying product work-up, which often involves simple filtration or recrystallization. scispace.comrsc.org Mechanochemical methods, such as ball milling, also provide a solvent-free approach where mechanical energy is used to drive the reaction between solid reactants. rsc.org

Catalyst-Free or Recyclable Catalyst Systems

Traditional Pechmann condensations often rely on stoichiometric amounts of strong, corrosive mineral acids like sulfuric acid, which generate significant waste. tsijournals.com Green alternatives focus on using catalytic amounts of less hazardous or recyclable catalysts.

Recyclable Solid Acid Catalysts: Heterogeneous solid catalysts are highly advantageous as they can be easily separated from the reaction mixture by filtration and reused multiple times. nih.gov Examples include ion-exchange resins like Amberlyst-15, zeolites, and metal oxides supported on silica or other materials (e.g., FeCl3/MCM41). researchgate.netresearchgate.net These catalysts provide the necessary acidity to promote the reaction while minimizing corrosive waste streams. researchgate.net

Ionic Liquids: Certain ionic liquids, particularly those with acidic properties, have been employed as both catalysts and reaction media for coumarin synthesis. frontiersin.org Their low vapor pressure and potential for recyclability make them a greener alternative to conventional solvents and catalysts. frontiersin.org

Nanoparticle Catalysts: Nanomaterials, such as zinc ferrite (B1171679) (ZnFe2O4) nanoparticles, have been developed as highly efficient and magnetically recoverable catalysts for coumarin synthesis under solvent-free conditions. jsynthchem.com Their high surface-area-to-volume ratio often leads to enhanced catalytic activity. jsynthchem.com

Table 2: Examples of Green Catalysts for Coumarin Synthesis

Catalyst TypeExampleKey AdvantagesReaction Conditions
Solid AcidAmberlyst-15Recyclable, non-corrosive, easy separation. researchgate.netSolvent-free, thermal.
Supported Metal SaltFeCl3/MCM41High efficiency, reusable for multiple cycles. researchgate.netSolvent-free, thermal. researchgate.net
NanoparticlesZnFe2O4Magnetically recoverable, high yield. jsynthchem.comSolvent-free, 80°C. jsynthchem.com
Ionic Liquid[MBSPy][HSO4]Acts as both catalyst and solvent, reusable. frontiersin.orgSolvent-free, room temperature. frontiersin.org

Microwave-Assisted and Photochemical Synthesis

Alternative energy sources are a key aspect of green chemistry.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including coumarin synthesis. rasayanjournal.co.inresearchgate.net Microwaves provide rapid and uniform heating, often leading to dramatically reduced reaction times (from hours to minutes) and improved product yields compared to conventional heating methods. nih.govrsc.org This technique is particularly effective when combined with solvent-free conditions, further enhancing its green credentials. nih.govscispace.comresearchgate.net

Photochemical Synthesis: Photochemical methods utilize light to initiate and drive chemical reactions. While often applied to modify existing coumarin scaffolds, photochemical cyclization processes can be used to prepare complex coumarin derivatives. rsc.org This approach offers a clean energy source and can enable unique transformations not accessible through thermal methods, aligning with green principles by avoiding harsh reagents. nih.gov

Synthesis of Structural Analogues and Homologues of this compound

The synthesis of structural analogues is crucial for studying structure-activity relationships and tuning the physicochemical properties of coumarin-based compounds. Modifications can be made to various parts of the coumarin scaffold.

Strategies for Modifying the Ethoxy Group (e.g., Alkoxy Chain Length Variation)

The alkoxy group at the C4-position significantly influences the properties of the coumarin. Modifying this group, for instance, by varying the alkyl chain length (e.g., from methoxy (B1213986) to propoxy, butoxy, etc.), allows for systematic tuning of properties like solubility and lipophilicity.

A primary strategy for synthesizing a series of 4-alkoxy analogues involves a two-step process starting from a suitable phenol.

Synthesis of the 4-Hydroxycoumarin (B602359) Precursor: The first step is typically the synthesis of the corresponding 4-hydroxy-6-fluorocoumarin. This can be achieved through various condensation reactions.

O-Alkylation: The subsequent and key step is the O-alkylation of the 4-hydroxycoumarin intermediate. The Williamson ether synthesis is a classic and effective method for this transformation. It involves deprotonating the hydroxyl group with a suitable base (e.g., potassium carbonate, sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., ethyl iodide, propyl bromide, butyl iodide). unca.edubeilstein-journals.org This reaction allows for the introduction of a wide variety of alkoxy groups by simply changing the alkyl halide reactant. researchgate.net

For example, the synthesis of 7-alkoxy-4-trifluoromethylcoumarins has been accomplished by reacting the 7-hydroxy precursor with different alkylating agents, a strategy directly applicable to the 4-position of 6-fluorocoumarin. unca.edu

Table 3: General Strategy for Synthesis of 4-Alkoxy-6-fluorocoumarin Analogues

Target AnalogueRequired Alkyl HalideBaseGeneral Reaction
4-Methoxy-6-fluorocoumarinMethyl Iodide (CH3I)K2CO34-Hydroxy-6-fluorocoumarin + Base + Alkyl Halide → 4-Alkoxy-6-fluorocoumarin
This compoundEthyl Iodide (C2H5I)K2CO3
4-Propoxy-6-fluorocoumarinPropyl Bromide (C3H7Br)K2CO3
4-Butoxy-6-fluorocoumarinButyl Iodide (C4H9I)K2CO3

Methodologies for Altering the Fluorine Position or Introducing Multiple Halogens

The precise placement of fluorine or other halogens on the coumarin ring is critical for tuning the molecule's electronic and physical properties. Regiocontrol during halogenation is a key challenge in the synthesis of coumarin analogues. thieme.de Methodologies often rely on electrophilic aromatic substitution, where the position of the incoming halogen is directed by the existing substituents on the benzene ring portion of the coumarin.

Introducing halogens at specific sites can be achieved using various reagents and catalytic systems. For instance, the use of N-halosuccinimides (NCS, NBS, NIS) as a halide source, often activated by a copper halide catalyst, provides a platform for the regioselective halogenation of less electron-rich heteroarenes like coumarins. thieme.de The choice of solvent, temperature, and catalyst can influence the position of halogenation, allowing for the synthesis of a variety of mono- and di-halogenated derivatives. nih.govresearchgate.net For example, studies on the synthesis of 6- and 6,8-dihalogenated coumarins demonstrate that specific reaction conditions can favor substitution at these positions. nih.govresearchgate.net

The introduction of multiple halogens, such as in 6,8-dibromo or 6,8-diiodo coumarins, is also a documented strategy, highlighting that the coumarin ring can be subjected to multiple halogenation steps to yield poly-halogenated analogues. nih.govresearchgate.net Altering the position of the fluorine atom from the 6-position would typically require starting with a different fluorinated phenol precursor in a classical coumarin synthesis, such as the Pechmann condensation.

Table 1: Methodologies for Regioselective Halogenation of the Coumarin Ring

Reagent/Catalyst Target Position(s) Notes
N-Halosuccinimide (NBS, NCS, NIS) / Copper Halide C6, C8 Provides regioselective halogenation on the benzene ring portion. thieme.de
Nitric Acid / Sulfuric Acid C6, C8 Used for nitration, which can be a precursor step to introducing other groups. Temperature control can influence isomer distribution. chemmethod.com

Functionalization of the Coumarin Ring System for Further Derivatization

Beyond halogenation, the coumarin ring system is amenable to a wide range of functionalization reactions that allow for the introduction of diverse chemical moieties for further derivatization. These modifications can be targeted at several positions, most notably C3, C4, and various positions on the fused benzene ring. mdpi.comfrontiersin.org

Modern synthetic organic chemistry has provided powerful tools for this purpose, particularly through transition-metal-catalyzed cross-coupling and C-H bond activation reactions. mdpi.comfrontiersin.org Palladium-catalyzed reactions are especially prominent. For instance, the Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl groups, while the Sonogashira coupling allows for the installation of alkynyl substituents. mdpi.com These reactions are valuable for creating extended π-systems, which can significantly alter the photophysical properties of the coumarin core. mdpi.com

Functionalization at the C3 and C4 positions is also well-established. The presence of a directing group, such as a carbonyl or carboxyl group at the C3 position, can facilitate regioselective C-H activation and subsequent alkenylation at the C4 position using ruthenium catalysts. mdpi.com Coumarin-3-carboxylic acids are particularly versatile starting materials. ias.ac.in They can undergo palladium-catalyzed decarboxylative arylations, which allows for the introduction of various aryl groups at the C3 position. ias.ac.in This decarboxylative strategy avoids the need for pre-functionalized starting materials, offering a more direct route to complex analogues. ias.ac.in

Metal-free approaches have also been developed, expanding the toolkit for coumarin functionalization. These methods often provide an eco-friendly alternative for creating C-C bonds, such as the introduction of an indole (B1671886) scaffold at the C3 position. frontiersin.org

Table 2: Catalytic Systems for Functionalization of the Coumarin Ring

Reaction Type Target Position Catalyst System Example Substituent
Suzuki-Miyaura Coupling C6 Palladium Catalyst (e.g., Pd(PPh₃)₄) Aryl, Heteroaryl mdpi.com
Sonogashira Coupling C6 Palladium/Copper Catalysis Alkynyl mdpi.com
Desulfonative Arylation C3 Palladium Catalyst Aryl mdpi.com
Aroylation Cross-Coupling C3 Cobalt/Bipyridine Complex Aroyl mdpi.com
Oxidative Heck Reaction C4 Palladium Catalyst Aryl mdpi.com
C-H Alkenylation C4 Ruthenium Catalyst (e.g., [RuCl₂(p-cymene)]₂) Alkenyl mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 4 Ethoxy 6 Fluorocoumarin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of the proton (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei in 4-Ethoxy-6-fluorocoumarin, confirming its constitution and connectivity.

High-resolution ¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts, multiplicities (splitting patterns), and integration values, which correspond to the number of protons. The ethoxy group would be identifiable by a characteristic triplet and quartet pattern. The aromatic protons on the coumarin (B35378) ring would appear as doublets and doublets of doublets, with their coupling constants providing information about their relative positions.

¹³C NMR spectroscopy, often acquired with proton decoupling, would show a single peak for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and local electronic environment. The carbonyl carbon of the lactone and the carbons bonded to oxygen and fluorine would be expected to resonate at lower fields (higher ppm values).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-3 5.8 - 6.2 s -
H-5 7.3 - 7.6 dd J = 8.8, 3.0
H-7 7.0 - 7.3 dd J = 8.8, 2.5
H-8 7.2 - 7.5 t J = 8.8
-OCH₂CH₃ 4.0 - 4.3 q J = 7.0

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C-2 160 - 163
C-3 95 - 100
C-4 162 - 165
C-4a 110 - 115
C-5 115 - 120 (d, JC-F)
C-6 155 - 160 (d, JC-F)
C-7 110 - 115 (d, JC-F)
C-8 118 - 122
C-8a 150 - 155
-OCH₂CH₃ 64 - 68

Note: 's' denotes singlet, 't' denotes triplet, 'q' denotes quartet, 'dd' denotes doublet of doublets, and 'd' denotes doublet. JC-F represents the coupling between carbon and fluorine atoms.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom. The chemical shift of this signal is highly sensitive to the electronic environment of the aromatic ring. Furthermore, coupling between the fluorine atom and adjacent protons (³JH-F) and carbons (JC-F) would be observable in the ¹H and ¹³C NMR spectra, respectively, providing definitive evidence for its position at C-6.

2D NMR experiments are crucial for unambiguously assigning the complex NMR spectra of polyatomic molecules.

COSY (Correlation Spectroscopy) would establish the connectivity between protons that are coupled to each other, for instance, between the methylene (B1212753) and methyl protons of the ethoxy group, and among the coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the definitive assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons) by observing their long-range couplings to nearby protons. For example, the carbonyl carbon (C-2) and the ether-linked aromatic carbon (C-4) could be assigned through their HMBC correlations with protons on the coumarin ring.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the molecular formula, confirming the elemental composition of the synthesized compound and distinguishing it from other potential isomers. The expected exact mass for C₁₁H₉FO₃ would be calculated and compared to the experimental value.

Electron ionization mass spectrometry (EI-MS) would cause the molecule to fragment in a reproducible manner. The analysis of these fragmentation patterns provides valuable structural information. For coumarins, a characteristic fragmentation pathway involves the loss of a molecule of carbon monoxide (CO) from the lactone ring. researchgate.net For this compound, additional fragmentation would be expected, such as the loss of an ethyl group or an ethoxy radical from the substituent at C-4. The masses of these fragments would be analyzed to corroborate the proposed structure.

Table 3: List of Compounds Mentioned

Compound Name
This compound

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint, allowing for the identification of specific functional groups and providing insight into the molecular structure.

For this compound, the vibrational spectra would be dominated by modes arising from the coumarin core, the ethoxy group, and the carbon-fluorine bond. A theoretical and experimental analysis of the parent 6-fluorocoumarin provides a strong basis for assigning these vibrational frequencies. nih.gov The introduction of the 4-ethoxy group would add characteristic C-H and C-O stretching and bending modes.

Key expected vibrational modes for this compound would include:

C=O Stretching: A strong, sharp absorption band characteristic of the α,β-unsaturated lactone carbonyl group, typically appearing in the 1700-1750 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands in the 1450-1650 cm⁻¹ region corresponding to the vibrations of the benzene (B151609) ring fused to the pyrone.

C-O-C Stretching: Asymmetric and symmetric stretching vibrations from the ether linkage of the ethoxy group and the lactone ring ether bond, found in the 1000-1300 cm⁻¹ range.

C-F Stretching: A strong band typically observed in the 1000-1250 cm⁻¹ region, indicative of the fluorine substituent on the aromatic ring.

C-H Stretching: Vibrations from the aromatic C-H bonds (above 3000 cm⁻¹) and the aliphatic C-H bonds of the ethoxy group (typically 2850-3000 cm⁻¹).

Table 1: Expected Infrared (IR) and Raman Vibrational Frequencies for this compound This table is predictive, based on data for 6-fluorocoumarin nih.gov and known ranges for ethoxy groups.

Vibrational Mode Expected Frequency Range (cm⁻¹) Functional Group
Aliphatic C-H Stretch 2850 - 3000 Ethoxy Group (-OCH₂CH₃)
Aromatic C-H Stretch 3000 - 3100 Coumarin Ring
Lactone C=O Stretch 1700 - 1750 Pyrone Ring
Aromatic C=C Stretch 1450 - 1650 Benzene Ring
C-O-C Asymmetric Stretch 1200 - 1275 Ether and Lactone
C-F Stretch 1000 - 1250 Fluoro-Substituent
C-O-C Symmetric Stretch 1020 - 1075 Ether and Lactone

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

UV-Vis absorption and fluorescence spectroscopy are fundamental techniques for investigating the electronic transitions and photophysical behavior of fluorescent molecules like coumarins. These properties are highly sensitive to the molecular structure and the surrounding solvent environment.

The UV-Vis absorption spectrum of a coumarin derivative typically shows multiple bands corresponding to π-π* transitions within the conjugated aromatic system. For the parent compound, 6-fluorocoumarin, absorption maxima (λmax) are observed at 319, 269, and 215 nm. nih.gov The longest-wavelength absorption band is of primary interest as it corresponds to the S₀ → S₁ electronic transition.

The introduction of an electron-donating ethoxy group at the C-4 position is expected to cause a bathochromic (red) shift of this primary absorption band due to the extension of the π-conjugated system and stabilization of the excited state. Studies on other 4-alkyl and 7-alkoxy coumarins confirm that such substitutions influence the position of the absorption maxima. scispace.com Therefore, the λmax for this compound is predicted to be longer than 319 nm. Molar absorptivity (ε), a measure of how strongly the molecule absorbs light at a given wavelength, would need to be determined experimentally.

Following excitation, coumarins typically exhibit strong fluorescence. The emission spectrum is characteristically a mirror image of the long-wavelength absorption band and is red-shifted (a phenomenon known as the Stokes shift). The parent 6-fluorocoumarin exhibits a blue-purple fluorescence emission with a maximum (λem) at 416 nm. nih.gov

Similar to the absorption spectrum, the 4-ethoxy group is expected to cause a red shift in the emission wavelength of this compound relative to the parent compound. The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process (photons emitted per photon absorbed), is also highly dependent on the substitution pattern. While electron-donating groups in certain positions can enhance the quantum yield, the precise value for this compound remains to be experimentally determined. rsc.org

Table 2: Predicted Photophysical Properties of this compound Predictions are based on experimental data for 6-fluorocoumarin nih.gov and established substituent effects.

Property 6-fluorocoumarin (Experimental) nih.gov This compound (Predicted)
Absorption Maxima (λmax) 319 nm > 319 nm
Emission Maxima (λem) 416 nm > 416 nm
Fluorescence Quantum Yield (ΦF) Not Reported Not Available

Solvatochromism describes the change in the color (absorption or emission) of a substance when it is dissolved in different solvents. Coumarins often exhibit significant positive solvatochromism, where the emission wavelength shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. pku.edu.cn This effect is attributed to the stabilization of a more polar excited state relative to the ground state in polar solvents.

It is highly probable that this compound would display such positive solvatochromism. Investigating its absorption and emission spectra in a range of solvents with varying polarity (e.g., from non-polar hexane (B92381) to polar ethanol (B145695) and acetonitrile) would reveal the extent of this effect and provide insights into the change in dipole moment upon electronic excitation. The quantum yield of coumarin derivatives can also be strongly dependent on solvent polarity. researchgate.net

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a crystal structure for this compound has not been reported in the literature, analysis of related structures allows for a reliable prediction of its key geometric features.

A crystallographic analysis would be expected to confirm the planarity of the fused bicyclic coumarin ring system. sapub.org The analysis would provide precise bond lengths, bond angles, and torsion angles for the entire molecule. Of particular interest would be the conformation of the 4-ethoxy group, specifically the torsion angles describing the orientation of the ethyl group relative to the coumarin plane. In the solid state, molecules would be held together by intermolecular forces, and the analysis would reveal any significant interactions such as C-H···O or C-H···F hydrogen bonds, or π-π stacking interactions between the aromatic rings of adjacent molecules. sapub.org These interactions are crucial for understanding the crystal packing and the material's bulk properties.

Chemical Reactivity and Transformation Mechanisms of 4 Ethoxy 6 Fluorocoumarin

Reactions Involving the Coumarin (B35378) Lactone Ring.

The coumarin lactone ring is an α,β-unsaturated ester, which confers upon it a characteristic set of reactions. These include susceptibility to nucleophilic attack at the carbonyl carbon and the β-carbon of the double bond, as well as undergoing reduction and cycloaddition reactions.

The lactone ring of coumarins is susceptible to cleavage by nucleophiles. This typically occurs via nucleophilic acyl substitution at the carbonyl carbon (C2). Strong nucleophiles, such as hydroxide (B78521) ions or ethoxide ions, can attack the electrophilic carbonyl carbon, leading to the opening of the lactone ring. scirp.org

Under basic conditions, such as treatment with sodium hydroxide, the lactone ring of coumarins undergoes hydrolysis to form a salt of a coumarinic acid (a (Z)-2-hydroxycinnamic acid). researchgate.netisca.me Upon acidification, this initially formed cis-acid can rapidly re-cyclize to reform the coumarin. However, prolonged exposure to the base can lead to isomerization to the more stable trans-isomer, coumaric acid, which does not readily cyclize. scirp.org A similar ring-opening can be achieved with other nucleophiles like amines and hydrazines. isca.meijirset.com For instance, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of salicylaldazine. isca.me

The general mechanism for base-catalyzed ring-opening is depicted below:

Table 1: Nucleophilic Ring-Opening of Coumarin Lactone Ring

Reagent Conditions Product
Sodium Hydroxide (aq) Heating Sodium (Z)-2-hydroxy-5-fluoro-cinnamate
Hydrazine Hydrate Reflux 5-Fluoro-2-hydroxybenzaldehyde azine

Note: The products are predicted based on the general reactivity of coumarins.

The coumarin scaffold contains two double bonds that can be reduced: the C3=C4 double bond in the pyrone ring and the aromatic benzene (B151609) ring. The selective reduction of these bonds depends on the catalyst and reaction conditions.

Catalytic hydrogenation of the C3=C4 double bond of the α,β-unsaturated lactone is a common reaction for coumarins, leading to the formation of dihydrocoumarins. This can be achieved using various catalysts such as palladium on carbon (Pd/C) or Raney nickel. acs.orgacs.org More forcing conditions, such as higher pressures and temperatures with catalysts like ruthenium on carbon (Ru/C), can lead to the complete saturation of both the pyrone and the benzene rings, yielding octahydrocoumarin derivatives. researchgate.net

The carbonyl group of the lactone can also be reduced. However, this typically requires stronger reducing agents like lithium aluminum hydride (LiAlH₄) and results in the opening of the lactone ring to form a diol.

Table 2: Hydrogenation and Reduction of the Coumarin Ring System

Reagent/Catalyst Conditions Major Product
H₂, Pd/C Room temperature, atmospheric pressure 4-Ethoxy-6-fluoro-3,4-dihydrocoumarin
H₂, Ru/C 130 °C, 10 MPa 4-Ethoxy-6-fluoro-octahydrocoumarin

Note: The products are predicted based on the general reactivity of coumarins.

The C3=C4 double bond of the coumarin ring can participate in cycloaddition reactions, most notably [2+2] photocycloaddition. Upon irradiation with UV light (typically >300 nm), coumarins can dimerize to form a cyclobutane (B1203170) ring. nih.govrsc.org This reaction can yield four possible stereoisomers: syn head-to-head, anti head-to-head, syn head-to-tail, and anti head-to-tail. The regioselectivity and stereoselectivity of the photodimerization can be influenced by the solvent and the presence of templates. nih.gov

Coumarins can also undergo [2+2] cycloaddition with other alkenes and alkynes. researchgate.netresearchgate.net For instance, visible light-induced [2+2] cycloaddition of coumarins with alkynes has been reported. researchgate.net The presence of the electron-donating ethoxy group at C4 and the electron-withdrawing fluorine at C6 in 4-ethoxy-6-fluorocoumarin would likely influence the electronic properties of the C3=C4 double bond and thus its reactivity in cycloaddition reactions.

Table 3: [2+2] Photocycloaddition of this compound

Reaction Type Conditions Product
Photodimerization UV irradiation (λ > 300 nm) in solution Mixture of cyclobutane dimers

Note: The products are predicted based on the general reactivity of coumarins.

Reactivity of the Ethoxy Group.

The ethoxy group at the C4 position is an aryl alkyl ether. Its reactivity is primarily centered on the cleavage of the ether linkage and potential reactions of the ethyl group.

The cleavage of the aryl-oxygen bond in aryl alkyl ethers is generally difficult. However, the alkyl-oxygen bond can be cleaved under strong acidic conditions, typically with hydrogen halides like HBr or HI. libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group in an Sₙ2 manner. This would yield 4-hydroxy-6-fluorocoumarin and ethyl halide. libretexts.orglibretexts.org

Table 4: Ether Cleavage of this compound

Reagent Conditions Products
Hydrobromic Acid (HBr) Reflux 4-Hydroxy-6-fluorocoumarin and Ethyl bromide

Note: The products are predicted based on the general reactivity of aryl alkyl ethers.

Transesterification, which would involve the exchange of the ethoxy group, is not a typical reaction for this type of ether linkage under standard transesterification conditions used for esters. The cleavage of the C-O bond would require the harsh conditions mentioned above.

The ethoxy group itself is generally resistant to oxidation and reduction under conditions that would not affect the coumarin ring system.

Oxidation: Strong oxidizing agents would likely attack the more reactive coumarin ring, particularly the electron-rich benzene ring, rather than the ethoxy group. Selective oxidation of the ethoxy group in the presence of the coumarin system is challenging. Under very harsh oxidative conditions, degradation of the entire molecule is likely.

Reduction: The ethoxy group is stable to most reducing agents, including those used for catalytic hydrogenation of the coumarin ring. The C-O bond of an ether is not typically reduced by common reducing agents like H₂/Pd or NaBH₄. Reductive cleavage of ethers requires specific and harsh conditions, such as treatment with alkali metals in liquid ammonia (B1221849) (Birch reduction), which would also reduce the aromatic ring.

Due to the lack of specific literature on the oxidation and reduction of the ethoxy moiety in this compound, the reactivity is predicted to be low under standard conditions, with other parts of the molecule being more susceptible to transformation.

Reactivity of the Fluorine Atom on the Aromatic Ring.

The fluorine atom at the 6-position of the coumarin ring is a key site for synthetic modification, primarily through nucleophilic aromatic substitution and potentially through metal-catalyzed cross-coupling reactions.

The carbon-fluorine bond in this compound is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity stems from the strong electron-withdrawing effect of the coumarin ring system, which stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. In SNAr reactions, fluoride (B91410) is often an excellent leaving group, a trend opposite to that observed in aliphatic nucleophilic substitutions (SN1 and SN2). This is because the rate-determining step in SNAr is typically the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom, creating a more electrophilic carbon center. wyzant.com

The general mechanism for an SNAr reaction on this compound would involve the attack of a nucleophile at the C-6 position, leading to the formation of a resonance-stabilized Meisenheimer complex. Subsequent expulsion of the fluoride ion restores the aromaticity of the ring, yielding the substituted product. The reaction can proceed through a stepwise mechanism, involving a distinct intermediate, or a concerted mechanism where bond formation and bond cleavage occur simultaneously. nih.gov The exact mechanism can be influenced by the nature of the nucleophile, the solvent, and the specific substitution pattern of the aryl fluoride. nih.gov

Table 1: Predicted Reactivity of this compound in SNAr Reactions with Various Nucleophiles

NucleophilePredicted Product at C-6Reaction Conditions
Sodium methoxide (B1231860) (NaOMe)6-methoxy-4-ethoxycoumarinPolar aprotic solvent (e.g., DMSO, DMF)
Ammonia (NH₃)6-amino-4-ethoxycoumarinHigh pressure and temperature or in the presence of a catalyst
Sodium azide (B81097) (NaN₃)6-azido-4-ethoxycoumarinPolar aprotic solvent (e.g., DMSO, DMF)
Thiophenol (PhSH) with base6-(phenylthio)-4-ethoxycoumarinPolar aprotic solvent (e.g., DMSO, DMF)

This table is based on the general principles of SNAr reactions and does not represent experimentally verified results for this compound.

While the C-F bond is generally the most challenging to activate among the carbon-halogen bonds for metal-catalyzed cross-coupling reactions, recent advances in catalysis have enabled the use of aryl fluorides as coupling partners.

Suzuki Coupling: Nickel-catalyzed Suzuki-Miyaura reactions have been developed for the cross-coupling of aryl fluorides with arylboronic esters. nih.gov These reactions often require specific ligands and sometimes the use of metal fluoride cocatalysts to facilitate the challenging C-F bond activation. nih.gov For this compound, a Suzuki coupling would potentially allow for the introduction of a variety of aryl or vinyl substituents at the 6-position.

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl halides, is a powerful tool for the formation of carbon-carbon bonds. researchgate.net While typically employing aryl iodides and bromides, variations of this reaction that can activate C-F bonds are emerging, often requiring specialized catalytic systems. Such a transformation on this compound would lead to the synthesis of 6-alkynyl-4-ethoxycoumarin derivatives.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions at the 6-Fluoro Position

ReactionCoupling PartnerCatalyst System (Hypothetical)Potential Product
Suzuki CouplingArylboronic acid/esterNickel catalyst with specialized ligands6-Aryl-4-ethoxycoumarin
Sonogashira CouplingTerminal alkynePalladium/Copper or other advanced catalyst system6-Alkynyl-4-ethoxycoumarin

This table presents potential synthetic transformations based on modern cross-coupling methodologies; specific conditions for this compound would require experimental development.

Electrophilic Aromatic Substitution on the Benzo Ring System.

Electrophilic aromatic substitution (SEAr) on the benzo ring of this compound is influenced by the directing effects of the substituents already present: the ethoxy group, the fluorine atom, and the fused lactone ring.

The ethoxy group at C-4 is an activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. However, its directing influence is on the pyrone ring, not the benzo ring where electrophilic substitution typically occurs in coumarins.

Within the benzo ring, the key substituents are the fluorine at C-6 and the lactone ring itself. The lactone, particularly the α,β-unsaturated carbonyl, is a deactivating group and a meta-director. The fluorine atom is deactivating due to its inductive effect but is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.

When multiple substituents are present, the regiochemical outcome of an SEAr reaction is determined by the interplay of their directing effects. In this compound, the likely positions for electrophilic attack are C-5 and C-7. The directing effects can be summarized as follows:

The lactone ring (deactivating, meta-directing): Directs incoming electrophiles to the 5 and 7 positions.

The fluorine atom at C-6 (deactivating, ortho, para-director): Directs incoming electrophiles to the 5 and 7 positions.

Since both the lactone ring and the fluorine atom direct to the same positions (C-5 and C-7), these are the most probable sites for electrophilic substitution. The relative amounts of 5- and 7-substituted products would depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionElectrophilePredicted Major Product(s)
Nitration (HNO₃/H₂SO₄)NO₂⁺4-Ethoxy-6-fluoro-5-nitrocoumarin and 4-Ethoxy-6-fluoro-7-nitrocoumarin
Bromination (Br₂/FeBr₃)Br⁺5-Bromo-4-ethoxy-6-fluorocoumarin and 7-Bromo-4-ethoxy-6-fluorocoumarin
Friedel-Crafts Acylation (RCOCl/AlCl₃)RCO⁺5-Acyl-4-ethoxy-6-fluorocoumarin and 7-Acyl-4-ethoxy-6-fluorocoumarin

This table is based on established principles of electrophilic aromatic substitution and represents predicted outcomes. youtube.comwikipedia.orgnih.gov Experimental verification is necessary.

Computational Chemistry and Theoretical Investigations of 4 Ethoxy 6 Fluorocoumarin

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Ethoxy-6-fluorocoumarin at the atomic and electronic levels. These methods provide a detailed picture of the molecule's geometry, electronic distribution, and spectroscopic behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in determining its optimized molecular geometry. thenucleuspak.org.pk These calculations provide precise bond lengths and angles, offering a three-dimensional representation of the molecule in its most stable energetic state.

A critical aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For coumarin (B35378) derivatives, these values are crucial for understanding their electronic transitions and potential as photosensitizers or in other photochemical applications. The energies of these orbitals and the resulting energy gap are fundamental in predicting the molecule's behavior in chemical reactions. mdpi.com

PropertyRepresentative Value
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a highly accurate description of the electronic states of this compound. These methods are particularly valuable for studying both the ground state and, crucially, the excited states of the molecule. Understanding the nature of excited states is essential for predicting the photophysical properties of the compound, such as its fluorescence. The calculations can reveal the energies and characteristics of various excited states, which govern the absorption and emission of light.

Theoretical calculations are highly effective in predicting the spectroscopic signatures of molecules like this compound. By simulating the interaction of the molecule with electromagnetic radiation, it is possible to generate theoretical spectra that can be compared with experimental data for validation.

NMR Spectroscopy: Computational methods can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are based on the calculated magnetic shielding of each nucleus, which is influenced by the local electronic environment. Comparing theoretical and experimental NMR spectra can aid in the structural elucidation of the compound. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis). rsc.org These calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often related to HOMO-LUMO transitions.

Spectroscopic ParameterPredicted Value Range
¹H NMR Chemical Shift (ppm)1.4 - 7.5
¹³C NMR Chemical Shift (ppm)14 - 162
UV-Vis λmax (nm)320 - 340
Key IR Frequencies (cm⁻¹)1700-1750 (C=O), 1600-1650 (C=C), 1200-1300 (C-O)

This interactive table presents typical predicted spectroscopic parameter ranges for fluorinated coumarin derivatives based on computational studies of similar compounds. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are employed to study the conformational flexibility and dynamics of this compound over time. mdpi.comresearchgate.net These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves and changes shape. For this compound, MD simulations are particularly useful for analyzing the rotation of the ethoxy group and any out-of-plane vibrations of the coumarin ring system. This information is crucial for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical and Biochemical Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity or other properties of chemical compounds based on their molecular structure. nih.gov For this compound, QSAR models can be developed to predict its potential as, for example, an antioxidant or an anticancer agent, based on data from a series of related coumarin derivatives. nih.govnih.govbenthamdirect.com

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For this compound, a wide range of descriptors can be derived, including:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D shape and size of the molecule.

Electronic descriptors: These include properties like dipole moment and partial charges on atoms, which are important for intermolecular interactions. researchgate.net

Lipophilic descriptors: Such as the logarithm of the partition coefficient (logP), which describes the molecule's hydrophobicity.

These descriptors are then used to build a mathematical model that correlates the structural features of the coumarin derivatives with their observed activity. nih.gov This model can then be used to predict the activity of this compound and to design new derivatives with potentially enhanced properties.

Descriptor TypeExample DescriptorRelevance
ElectronicDipole MomentInfluences solubility and intermolecular interactions. researchgate.net
LipophilicLogPPredicts membrane permeability and distribution.
TopologicalWiener IndexRelates to molecular branching and compactness.
GeometricalMolecular Surface AreaAffects how the molecule interacts with larger structures.

This interactive table provides examples of molecular descriptors that would be derived for this compound in a QSAR study.

Correlation with Experimental Chemical Reactivity or In Vitro Biochemical Parameters.

Currently, there is a notable absence of specific computational studies in publicly accessible scientific literature that focus exclusively on establishing a direct correlation between the theoretical chemical reactivity of this compound and its experimentally determined in vitro biochemical parameters. While computational methods are widely employed to predict the biological activities of coumarin derivatives through techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking, specific data sets and correlation analyses for this compound are not available.

In broader studies on substituted coumarins, computational approaches have been utilized to correlate calculated electronic properties, such as frontier molecular orbital energies (HOMO and LUMO), with observed biological activities. For instance, in silico models often suggest that modifications to the coumarin scaffold, including the introduction of alkoxy and fluoro groups, can significantly influence the molecule's interaction with biological targets. However, without specific experimental data for this compound, a direct and detailed correlational analysis as requested cannot be constructed.

Reaction Mechanism Elucidation Through Computational Pathways.

Detailed computational elucidation of reaction mechanisms specifically involving this compound is not presently available in the scientific literature. Theoretical investigations into the reaction pathways of coumarins typically involve density functional theory (DFT) to map potential energy surfaces, identify transition states, and calculate activation energies for various chemical transformations.

For coumarin derivatives in general, computational studies have explored mechanisms of synthesis, such as the Pechmann condensation, and their reactivity, including cycloaddition and substitution reactions. These studies provide insights into the role of substituents in directing the course of a reaction. For example, the electron-donating ethoxy group at the 4-position and the electron-withdrawing fluorine atom at the 6-position would be expected to influence the electron density distribution of the coumarin ring system, thereby affecting its reactivity. However, a specific computational analysis detailing the mechanistic pathways for reactions involving this compound has not been reported.

Solvation Models and Solvent Effects on this compound Properties.

While the influence of solvents on the photophysical and chemical properties of coumarins is a well-documented area of research, specific computational studies employing solvation models for this compound are not found in the available literature. Computational chemistry utilizes various solvation models, such as implicit (continuum) models like the Polarizable Continuum Model (PCM) and explicit solvent models, to simulate the effect of the solvent environment on molecular properties. ucsb.edu

These models are crucial for accurately predicting properties such as absorption and emission spectra (solvatochromism), reaction rates, and equilibrium constants in different media. For coumarin derivatives, computational studies have shown that the polarity of the solvent can significantly affect their electronic structure and spectroscopic behavior. An increase in solvent polarity often leads to shifts in the absorption and fluorescence maxima.

The application of these models to this compound would be expected to reveal how its properties are modulated by different solvent environments. However, without specific computational data, a quantitative analysis or a data table illustrating these effects for this particular compound cannot be provided. The general principles of solvent effects on coumarins suggest that the properties of this compound would be sensitive to the solvent's polarity and hydrogen bonding capability, but specific computational predictions are not available.

Biochemical Interactions and Mechanistic Studies of 4 Ethoxy 6 Fluorocoumarin in Vitro Focus

Enzyme Inhibition Studies and Kinetic Analysis (Mechanistic Insights)

Extensive literature searches did not yield specific studies on the enzyme inhibition properties or kinetic analyses of 4-Ethoxy-6-fluorocoumarin. While the coumarin (B35378) scaffold is known to be a feature in many enzyme inhibitors, research detailing the specific interactions of this particular fluorinated derivative is not publicly available.

Identification of Target Enzymes and Binding Affinities (e.g., Ki, IC50 in vitro)

There is no publicly available data from in vitro studies identifying specific enzyme targets for this compound. Consequently, no inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) values for this compound have been reported in the scientific literature. Without such data, it is not possible to compile a table of its binding affinities.

Characterization of Inhibition Type (e.g., Competitive, Non-competitive)

Due to the absence of enzyme inhibition studies for this compound, the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) it may exert on any potential enzyme targets has not been characterized. The mechanism of action, whether it binds to an enzyme's active site or an allosteric site, remains unknown.

Molecular Docking and Computational Analysis of Binding Pockets and Interactions

No molecular docking or computational studies focused on this compound were found in the public domain. Such analyses, which are crucial for predicting the binding mode and interactions of a ligand within a protein's binding pocket, have not been reported for this compound. Therefore, there is no information on its potential binding poses, interacting amino acid residues, or estimated binding energies with any biological targets.

Interactions with Biomolecules (e.g., Proteins, DNA, RNA) in Cell-Free Systems

Specific research on the direct interactions of this compound with biomolecules such as proteins, DNA, or RNA in cell-free systems is not available in the current body of scientific literature.

Spectroscopic Monitoring of Binding Events (e.g., Fluorescence Quenching)

There are no published studies that have used spectroscopic methods, such as fluorescence quenching, to monitor the binding of this compound to biomolecules. While fluorescence spectroscopy is a common technique to study such interactions, it has not been applied to this specific compound according to available data.

Determination of Binding Constants and Stoichiometry

As a result of the lack of studies on its interaction with biomolecules, no binding constants (such as the dissociation constant, Kd) or stoichiometric ratios for the binding of this compound to proteins, DNA, or RNA have been determined.

Structure-Activity Relationships (SAR) in Biochemical Systems, focusing on Mechanistic Effects

The biological activity of coumarin derivatives is highly dependent on the nature and position of substituents on the benzopyrone core. Modifications at the C4 and C6 positions have been a particular focus of medicinal chemistry research to modulate potency and selectivity for various biological targets.

Impact of Fluorine and Ethoxy Group on Biochemical Recognition

The introduction of a fluorine atom and an ethoxy group at the 6- and 4-positions, respectively, is anticipated to significantly influence the molecule's interaction with biological macromolecules.

The fluorine atom at the C6-position is a common modification in drug design due to its unique properties. Its high electronegativity and small size can alter the electronic environment of the aromatic ring, potentially enhancing binding affinity to protein targets through favorable electrostatic interactions. For instance, studies on other heterocyclic compounds have shown that fluorine substitution can lead to improved potency. In the context of coumarins, 6-fluoro substitution has been explored in the development of inhibitors for various enzymes. A recent study in 2024 identified 6-fluorine-substituted coumarin analogues as potent inhibitors of human mitochondrial RNA polymerase (POLRMT), a promising target in pancreatic cancer treatment. sciex.com While this study did not specifically test the 4-ethoxy derivative, it highlights the potential of the 6-fluoro moiety to confer potent inhibitory activity.

Role of Coumarin Core Modifications on In Vitro Activity

Beyond the specific substitutions at positions 4 and 6, the inherent structure of the coumarin core and modifications at other positions play a crucial role in determining the in vitro activity profile. The coumarin scaffold itself is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets.

Alterations at other positions on the coumarin ring can have a profound impact on activity. For instance, the presence of hydroxyl groups at positions 5 and 7 is often associated with antioxidant properties. The addition of bulky substituents at C3 can lead to potent and selective enzyme inhibition, as seen in the case of some anticoagulants.

In the absence of direct experimental data for this compound, we can infer its potential activities by comparing it to related structures. For example, a comparative analysis of 6-bromo-4-bromomethyl-7-hydroxycoumarin, which showed reasonable cytotoxic activities, suggests that halogen substitution at the 6-position can be favorable for certain biological effects.

To illustrate the impact of substitutions on the coumarin core, the following table presents hypothetical comparative data based on general trends observed in coumarin SAR studies. It is important to note that these are not experimental values for this compound but are intended to demonstrate the principles of structure-activity relationships.

Hypothetical In Vitro Activity Data for Coumarin Analogues

Compound Name Substitution Pattern Target Activity (IC50, µM)
4-Hydroxycoumarin (B602359) 4-OH Various Variable
6-Fluorocoumarin 6-F Various Potentially enhanced
4-Ethoxycoumarin 4-OEt Various Altered selectivity/potency

| This compound | 4-OEt, 6-F | Various | Unknown |

Applications of 4 Ethoxy 6 Fluorocoumarin As a Chemical Probe or Intermediate

Utilization as a Building Block in Complex Organic Synthesis

The coumarin (B35378) scaffold is a privileged structure in organic synthesis, serving as a starting point for the creation of more complex molecular architectures. The reactivity of the coumarin ring system, particularly at the C3 and C4 positions, allows for its incorporation into a variety of polycyclic and heterocyclic structures.

While specific examples detailing the use of 4-Ethoxy-6-fluorocoumarin in the synthesis of polycyclic heterocycles are not extensively documented in publicly available literature, the general reactivity of coumarins suggests several potential pathways. The electron-rich nature of the coumarin ring, enhanced by the electron-donating ethoxy group, makes it amenable to various cyclization and annulation reactions. For instance, reactions that proceed through intermediates at the C3 and C4 positions can lead to the fusion of additional heterocyclic rings onto the coumarin framework.

General strategies for the synthesis of coumarin-fused heterocycles often involve the introduction of reactive functional groups onto the coumarin core, which then participate in intramolecular cyclization reactions. For this compound, functionalization at the C3 position, for example, could pave the way for the construction of fused pyrazoles, isoxazoles, or pyridines. The fluorine atom at the C6 position can influence the reactivity and regioselectivity of these reactions through its electronic effects.

The fluorescent properties of coumarins make them attractive monomers for the development of advanced materials such as fluorescent polymers and bioconjugates. The incorporation of coumarin moieties into a polymer backbone can impart fluorescence to the resulting material, with applications in areas like organic light-emitting diodes (OLEDs) and chemical sensors.

This compound can be envisioned as a monomer in polymerization reactions if a polymerizable group, such as a vinyl or acryloyl moiety, is introduced into its structure. The ethoxy and fluoro substituents would be expected to influence the photophysical properties of the resulting polymer, such as its absorption and emission wavelengths and quantum yield.

Furthermore, the coumarin scaffold can be chemically modified to allow for conjugation to biomolecules, such as proteins or nucleic acids, creating fluorescently labeled probes for biological imaging and assays. The specific functionalization of this compound would be required to enable such conjugation.

Use as a Fluorescent Probe in In Vitro Chemical and Biochemical Assays

The inherent fluorescence of the coumarin nucleus is central to its application as a probe in various assays. The sensitivity of coumarin fluorescence to the local environment allows for the design of probes that report on specific chemical or biochemical events.

Derivatives of 7-alkoxycoumarins are widely used as fluorogenic substrates for various enzymes, particularly cytochrome P450 (CYP) enzymes. The principle of these assays is based on the enzymatic O-dealkylation of the non-fluorescent or weakly fluorescent coumarin ether to the highly fluorescent 7-hydroxycoumarin product.

While direct studies on this compound as a substrate for a wide range of enzymes are not extensively reported, its structural similarity to well-known CYP substrates like 7-ethoxycoumarin (B196162) suggests its potential in this area. The enzymatic O-deethylation of this compound would yield 6-fluoro-7-hydroxycoumarin, a fluorescent product, allowing for the continuous monitoring of enzyme activity. The fluorine substituent at the C6 position could potentially influence the substrate specificity and the kinetic parameters of the enzymatic reaction.

Table 1: Examples of 7-Alkoxycoumarins as Fluorogenic Enzyme Substrates

Substrate Enzyme Family Principle of Detection
7-Ethoxycoumarin Cytochrome P450 O-deethylation to fluorescent 7-hydroxycoumarin
7-Methoxy-4-(trifluoromethyl)coumarin Cytochrome P450 O-demethylation to fluorescent 7-hydroxy-4-(trifluoromethyl)coumarin
7-Benzyloxy-4-(trifluoromethyl)coumarin Cytochrome P450 O-debenzylation to fluorescent 7-hydroxy-4-(trifluoromethyl)coumarin

This table presents examples of related compounds to illustrate the general application.

Coumarin-based fluorescent probes have been developed for the detection of a variety of analytes, including metal ions and small molecules. The sensing mechanism often relies on the coordination of the analyte to a chelating group attached to the coumarin fluorophore, which perturbs the electronic structure of the coumarin and leads to a change in its fluorescence properties (either enhancement or quenching).

A probe based on this compound could be designed by introducing a suitable chelating moiety onto the coumarin structure. The ethoxy group at the C4 position and the fluoro group at the C6 position would likely modulate the photophysical properties of the resulting sensor, such as its excitation and emission wavelengths, quantum yield, and sensitivity to the target analyte. For example, the electron-withdrawing nature of the fluorine atom could influence the pKa of a nearby chelating group, thereby affecting its binding affinity for metal ions.

Contribution to the Development of Novel Analytical Reagents

The fluorescent nature of coumarins also lends itself to their use as derivatizing agents in analytical chemistry, particularly in chromatography. By reacting a non-fluorescent analyte with a fluorescent coumarin derivative, a highly fluorescent product is formed that can be detected with high sensitivity.

While 4-bromomethyl-7-methoxycoumarin (B43491) is a well-known fluorescent labeling reagent for carboxylic acids, a similar application could be envisioned for a suitably functionalized derivative of this compound. For instance, the introduction of a reactive group, such as a chloromethyl or an isothiocyanate group, onto the this compound scaffold would create a reagent capable of labeling primary amines or other nucleophilic functional groups. The resulting fluorescently tagged analytes could then be separated and quantified using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. The specific substitution pattern of this compound could offer advantages in terms of the spectral properties of the labeled products or their chromatographic behavior.

Role in Material Science as a Component for Luminescent or Functional Materials (Chemical Aspect)

This compound is a member of the coumarin family, a class of compounds renowned for their fluorescent properties and applications in various fields of material science. The specific substitutions of an ethoxy group at the 4-position and a fluorine atom at the 6-position on the coumarin scaffold are anticipated to modulate its electronic and photophysical properties, making it a candidate for use in luminescent and functional materials. While detailed studies focusing exclusively on this compound are not extensively available in public research, its potential can be inferred from the well-established structure-property relationships of analogous coumarin derivatives.

The core of this compound's utility in material science lies in its nature as a fluorophore. The coumarin scaffold itself is a rigid, planar heterocyclic system that provides a good foundation for fluorescence. The introduction of an electron-donating ethoxy group at the 4-position and an electron-withdrawing fluorine atom at the 6-position creates a "push-pull" system. This intramolecular charge transfer (ICT) character is a key determinant of the compound's photophysical behavior.

In such systems, upon excitation with light, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-donating part of the molecule, to the lowest unoccupied molecular orbital (LUMO), which is often centered on the electron-withdrawing portion. This charge redistribution in the excited state influences the emission wavelength, quantum yield, and Stokes shift of the molecule.

The luminescent properties of coumarin derivatives are highly sensitive to their chemical environment, a characteristic that can be exploited in the design of functional materials. For instance, changes in solvent polarity can lead to shifts in the emission wavelength (solvatochromism), making them useful as probes for the local environment in polymers or other matrices.

While specific experimental data for this compound is limited, the photophysical properties of the parent compound, 6-fluorocoumarin, have been investigated. This compound exhibits absorption maxima at 319 nm, 269 nm, and 215 nm, with a blue-purple fluorescence emission peak at 416 nm. nih.gov The addition of the ethoxy group at the 4-position in this compound is expected to cause a bathochromic (red) shift in both the absorption and emission spectra due to its electron-donating nature, which would extend the conjugation of the π-system.

The solid-state fluorescence of coumarin derivatives is another area of interest for material science applications, such as in organic light-emitting diodes (OLEDs). The arrangement of molecules in the crystal lattice significantly impacts their emission properties. nih.gov For coumarin-based materials, polymorphism can lead to different solid-state emission colors. rsc.org The intermolecular interactions in the solid state, such as π-π stacking, can either enhance or quench fluorescence. The specific crystal packing of this compound would, therefore, be a critical factor in determining its suitability for solid-state lighting applications.

The general photophysical characteristics of similarly substituted coumarins suggest that this compound would likely exhibit properties that are desirable for luminescent materials. A summary of expected and known properties based on related compounds is presented below.

PropertyExpected/Known Value for this compound and Related CompoundsSignificance in Material Science
Absorption Maxima (λmax) Likely in the UV-A to near-visible region. 6-fluorocoumarin absorbs at 319 nm, 269 nm, and 215 nm. nih.gov The 4-ethoxy group should induce a red-shift.Determines the excitation wavelengths required to induce fluorescence. Important for applications like fluorescent coatings and OLEDs.
Emission Maximum (λem) Expected to be in the blue-violet to blue-green region of the spectrum. 6-fluorocoumarin emits at 416 nm. nih.govDefines the color of the emitted light, which is a primary consideration for display technologies and lighting.
Fluorescence Quantum Yield (ΦF) Generally moderate to high for coumarins with electron-donating groups.A measure of the efficiency of the fluorescence process. Higher quantum yields are desirable for brighter materials.
Stokes Shift The difference between absorption and emission maxima. Generally moderate for coumarins.A larger Stokes shift is often advantageous as it minimizes self-absorption and improves the sensitivity of fluorescent probes.
Solid-State Emission Dependent on crystal packing. Can range from green to red for different benzocoumarins. nih.govCrucial for the development of solid-state lighting and display devices.

It is important to note that the actual performance of this compound in a material science context would need to be empirically determined through synthesis and detailed spectroscopic and material characterization.

Future Directions and Emerging Research Avenues for 4 Ethoxy 6 Fluorocoumarin Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of coumarin (B35378) derivatives has traditionally involved methods that are now being re-evaluated for their environmental impact. Future research on 4-Ethoxy-6-fluorocoumarin will likely prioritize the development of green and sustainable synthetic routes. This aligns with a broader trend in organic synthesis that emphasizes energy efficiency and cost-effectiveness. scispace.com

Key sustainable methodologies that could be adapted for the synthesis of this compound and its derivatives include:

Microwave Irradiation: This technique can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating.

Solvent-Free Conditions: Eliminating volatile organic solvents reduces environmental pollution and can simplify product purification. rsc.org Reactions may be conducted between neat reactants or on solid supports.

Green Solvents: The use of environmentally benign solvents, such as water or ionic liquids, presents a sustainable alternative to traditional hazardous solvents. rsc.org

Metal-Free Catalysis: Avoiding heavy metal catalysts minimizes toxic waste and associated disposal costs. scispace.com Organocatalysis and biocatalysis are promising alternatives.

One-Pot Multicomponent Reactions (MCRs): These reactions improve efficiency by combining multiple synthetic steps into a single operation, which saves time, resources, and reduces waste. scispace.com

The adoption of these green chemistry principles is expected to yield more efficient, economical, and environmentally friendly pathways to this compound. rsc.orgprimescholars.com

Sustainable MethodPotential Advantage for this compound Synthesis
Microwave IrradiationReduced reaction times and improved yields.
Solvent-Free ReactionsMinimizes the use and disposal of hazardous organic solvents. scispace.com
Recyclable CatalystsLowers costs and environmental impact through catalyst reuse. rsc.org
One-Pot ReactionsIncreases overall efficiency and reduces waste generation. scispace.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The convergence of artificial intelligence (AI) and chemistry is revolutionizing drug discovery and materials science. researchgate.netresearchgate.net For this compound, AI and machine learning (ML) offer powerful tools to accelerate the design of new derivatives and predict their properties. These computational approaches can analyze vast datasets to identify structure-activity relationships (SAR) that might not be apparent through traditional analysis. researchgate.net

Future applications of AI and ML in the context of this compound include:

Generative Models: AI algorithms can design novel coumarin structures with desired properties, such as specific fluorescence profiles or biological activities, by exploring a vast chemical space. springernature.com

Predictive Modeling: ML models can be trained to predict various properties, including solubility, toxicity, and binding affinity to biological targets, thereby prioritizing the synthesis of the most promising candidates. nih.gov

Retrosynthetic Analysis: AI tools can propose novel and efficient synthetic routes to this compound and its derivatives, potentially uncovering more sustainable or higher-yielding pathways. researchgate.net

High-Throughput Virtual Screening: AI can rapidly screen large virtual libraries of this compound analogs against biological targets, identifying potential hits for further investigation. nih.gov

The synergy between AI and synthetic chemistry promises to significantly shorten the timeline and reduce the costs associated with discovering new applications for this compound. researchgate.net

AI/ML ApplicationImpact on this compound Research
Generative DesignCreation of novel derivatives with optimized properties. springernature.com
Property PredictionPrioritization of synthetic targets by forecasting their biological and chemical characteristics. researchgate.netnih.gov
Reaction PredictionOptimization of synthetic pathways for efficiency and sustainability. researchgate.net
Virtual ScreeningRapid identification of potential applications in medicine and materials science. researchgate.net

Advanced Mechanistic Studies using Ultrafast Spectroscopy or Single-Molecule Techniques

A deep understanding of the photophysical and photochemical behavior of this compound is essential for its application in areas such as fluorescent probes and optical materials. Ultrafast spectroscopic techniques, which can resolve chemical processes on femtosecond (10⁻¹⁵ s) timescales, are powerful tools for elucidating the complex excited-state dynamics of molecules. nih.gov

Future research should employ techniques like time-resolved transient absorption and fluorescence spectroscopy to investigate the deactivation pathways of photoexcited this compound. nih.govrsc.org These studies can reveal:

Excited-State Lifetimes: Determining how long the molecule remains in its excited state before returning to the ground state.

Intramolecular Charge Transfer (ICT): Characterizing the charge redistribution that occurs upon photoexcitation, which is crucial for understanding its solvatochromic properties. rsc.org

Non-radiative Decay Pathways: Identifying processes that compete with fluorescence, such as intersystem crossing or internal conversion, which can quench emission. nih.govresearchgate.net

Solvent Effects: Probing how the polarity and hydrogen-bonding capability of the solvent environment influence the excited-state relaxation dynamics. rsc.org

By providing a comprehensive picture of its photophysical behavior, these advanced mechanistic studies will enable the rational design of this compound-based systems for specific applications. nih.govresearchgate.net

Development of Advanced Computational Models for Complex Reactivity and Interactions

Computational chemistry provides invaluable insights into molecular structure, properties, and reactivity. For this compound, the development of sophisticated computational models can complement experimental studies and guide the design of new research directions.

Future computational efforts should focus on:

High-Accuracy Quantum Chemical Calculations: Employing methods like Time-Dependent Density Functional Theory (TD-DFT) to accurately predict the absorption and emission spectra of this compound and its derivatives. rsc.org

Molecular Docking and Dynamics Simulations: In silico modeling of the interactions between this compound and biological targets, such as enzymes or proteins, can help elucidate its mechanism of action and guide the design of more potent analogs. researchgate.netsciengpub.ir

Polarizable Continuum Models (PCM): These models can simulate the effect of different solvent environments on the compound's electronic structure and spectroscopic properties, aiding in the interpretation of experimental data. researchgate.net

Structure-Property Relationship Analysis: Computational tools can be used to systematically study how modifications to the coumarin scaffold affect its properties, providing a rational basis for designing new molecules. researchgate.net

These advanced computational approaches will provide a deeper understanding of the molecular-level behavior of this compound, accelerating its development for various applications.

Expansion into Interdisciplinary Research at the Interface of Synthetic, Physical, and Theoretical Chemistry

The full potential of this compound will be realized through collaborative, interdisciplinary research that spans the traditional boundaries of chemistry. The unique properties imparted by the fluorine atom make this compound particularly interesting for such an approach. nih.gov Fluorine's high electronegativity and ability to form strong bonds can influence metabolic stability, binding affinity, and membrane permeability in biological systems. nih.gov

Future interdisciplinary research avenues include:

Chemical Biology: Designing and synthesizing this compound-based fluorescent probes for imaging specific biological processes or analytes within living cells.

Materials Science: Incorporating the this compound scaffold into polymers or other materials to create novel fluorescent sensors, organic light-emitting diodes (OLEDs), or photofunctional devices. rsc.org

Medicinal Chemistry: Exploring the potential of this compound and its derivatives as therapeutic agents, leveraging the known biological activities of both coumarin and organofluorine compounds. researchgate.netnih.gov

Radiochemistry: Developing radiolabeled versions, such as with Fluorine-18, for use as positron emission tomography (PET) tracers for in vivo imaging of biological targets like monoamine oxidase-B (MAO-B). nih.gov

By integrating expertise from synthetic, physical, and theoretical chemistry, researchers can tackle more complex challenges and unlock innovative applications for this compound at the interface of chemistry, biology, and materials science. nih.gov

Q & A

Basic: What are the key considerations for optimizing the synthesis of 4-Ethoxy-6-fluorocoumarin?

Answer:

  • Reagent Selection : Prioritize fluorinated precursors (e.g., 6-fluoro-4-hydroxycoumarin) and ethoxylation agents (e.g., ethyl iodide or diethyl sulfate) with controlled stoichiometry to minimize side reactions.
  • Reaction Conditions : Use anhydrous solvents (e.g., DMF or DMSO) under inert atmosphere to avoid hydrolysis. Monitor temperature (typically 80–100°C) and reaction time (6–12 hours) via TLC or HPLC .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Confirm purity via melting point analysis and NMR (δ ~6.8–7.5 ppm for aromatic protons; δ ~4.2–4.5 ppm for ethoxy groups) .

Basic: How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular structure of this compound?

Answer:

  • Crystallization : Grow crystals via slow evaporation in ethanol or dichloromethane. Ensure crystal quality (size >0.1 mm) for high-resolution data.
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. SHELX software (e.g., SHELXL for refinement) can resolve bond lengths, angles, and intermolecular interactions (e.g., C–F···H hydrogen bonds) .
  • Validation : Cross-validate SCXRD data with DFT-optimized geometries (e.g., Gaussian calculations for J-couplings) to confirm stereoelectronic effects .

Advanced: How do hydrogen-bonding patterns influence the solid-state properties of this compound?

Answer:

  • Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., R22_2^2(8) motifs) using C–F···H–O or C=O···H–C interactions. These dictate packing efficiency and polymorphism .

  • Thermal Stability : Correlate H-bond strength (from IR or DSC) with melting points. Stronger interactions (e.g., bifurcated H-bonds) increase thermal stability.

  • Table : Example H-bond parameters (hypothetical data):

    Donor–AcceptorDistance (Å)Angle (°)Graph Set
    C–F···H–O2.85155R22_2^2(8)
    C=O···H–C2.92140R12_1^2(6)

Advanced: What methodological strategies address discrepancies in spectroscopic data (e.g., NMR vs. computational predictions)?

Answer:

  • Dynamic Effects : Account for solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) and temperature in NMR. Compare experimental 1^1H/13^13C shifts with DFT (B3LYP/6-311+G(d,p)) calculations .
  • Spin-Spin Coupling : Resolve inconsistencies in 19^19F–1^1H coupling constants using 2D NMR (e.g., HMBC or HOESY) to confirm through-space interactions .
  • Error Analysis : Quantify deviations using root-mean-square (RMS) values. RMS >0.5 ppm suggests conformational flexibility or solvent effects.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR : 1^1H (δ 6.8–8.0 ppm for aromatic protons; δ 4.2–4.5 ppm for –OCH₂CH₃), 13^13C (δ 160–165 ppm for C=O), 19^19F (δ -110 to -120 ppm).
  • Mass Spectrometry : HRMS (ESI+) for molecular ion [M+H]⁺ (calc. for C₁₁H₉FO₃: 208.0536).
  • IR : Stretching bands at ~1700 cm⁻¹ (C=O), ~1250 cm⁻¹ (C–F), and ~1100 cm⁻¹ (C–O–C) .

Advanced: How can researchers design experiments to probe the photophysical properties of this compound?

Answer:

  • Fluorescence Quenching : Titrate with electron-deficient quenchers (e.g., nitroaromatics) in varying solvents. Use Stern-Volmer plots to quantify quenching constants (KSV_{SV}).

  • Quantum Yield : Measure relative to coumarin 1 (Φ = 0.73 in ethanol) using an integrating sphere.

  • Table : Example photophysical data (hypothetical):

    Solventλabs_{abs} (nm)λem_{em} (nm)Φ
    Ethanol3204500.65
    DCM3154400.58

Basic: What are the best practices for validating synthetic yields and purity?

Answer:

  • Quantitative Analysis : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Compare retention times with authentic standards.
  • Purity Thresholds : Aim for ≥95% purity (by HPLC). For lower yields (<50%), optimize protecting groups (e.g., tert-butyldimethylsilyl for –OH) .

Advanced: How should researchers address ethical considerations in data reporting for this compound studies?

Answer:

  • Data Integrity : Disclose outliers and failed experiments. Use platforms like Zenodo for raw data deposition.
  • Authorship : Follow CRediT taxonomy to define contributions (e.g., synthesis, analysis).
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste (e.g., fluorinated solvents) .

Basic: How to systematically review literature on this compound’s bioactivity?

Answer:

  • Scoping Framework : Use Arksey & O’Malley’s five-stage approach: (1) Define research questions, (2) Identify studies (PubMed, SciFinder), (3) Select sources, (4) Chart data, (5) Consult experts .
  • Keywords : Combine "this compound" with "antimicrobial," "fluorescence probe," or "enzyme inhibition."

Advanced: What strategies resolve contradictions between computational and experimental data in structure-activity studies?

Answer:

  • Multiscale Modeling : Combine QM/MM (quantum mechanics/molecular mechanics) to simulate solvent effects.
  • Statistical Validation : Use Bland-Altman plots or Deming regression to assess systematic biases.
  • Peer Review : Engage crystallographers and computational chemists for interdisciplinary validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.